N,N-dimethyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine
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Overview
Description
N,N-dimethyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with a pyrazinyl-piperazine moiety, making it a versatile candidate for research in medicinal chemistry and other scientific disciplines.
Mechanism of Action
Target of Action
The primary target of N,N-dimethyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis, a major global health concern. The compound’s interaction with this bacterium is crucial for its anti-tubercular activity.
Mode of Action
This compound interacts with Mycobacterium tuberculosis H37Ra, leading to significant inhibitory effects . The compound’s mode of action involves binding to the bacterium and disrupting its normal functions, thereby inhibiting its growth and proliferation.
Biochemical Pathways
It is known that the compound interferes with the normal functioning of mycobacterium tuberculosis h37ra . This disruption leads to downstream effects that inhibit the bacterium’s growth and proliferation.
Pharmacokinetics
The compound has been found to exhibit significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic50) ranging from 135 to 218 μM . This suggests that the compound has good bioavailability and can reach its target in effective concentrations.
Result of Action
The result of this compound’s action is the inhibition of Mycobacterium tuberculosis H37Ra growth and proliferation . This leads to a decrease in the bacterium’s population, thereby helping to control the spread and severity of tuberculosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of a pyridazine derivative with a pyrazinyl-piperazine compound under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported as an effective method for synthesizing similar compounds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process, allowing for the production of significant quantities of the compound for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N,N-dimethyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as tuberculosis.
Biological Studies: It is used in studies to understand its interactions with biological targets, including enzymes and receptors.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound shares structural similarities and has been studied for its anti-tubercular activity.
Pyrazinamide: A well-known anti-tubercular drug that also contains a pyrazine ring.
Uniqueness
N,N-dimethyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine is unique due to its specific substitution pattern and the presence of both pyrazinyl and piperazinyl moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N,N-dimethyl-6-(4-pyrazin-2-ylpiperazin-1-yl)pyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N7/c1-19(2)12-3-4-13(18-17-12)20-7-9-21(10-8-20)14-11-15-5-6-16-14/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEYOESVNXLIQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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